2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride
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Overview
Description
2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride is a chemical compound with the molecular formula C9H24Cl3N3 and a molecular weight of 280.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride typically involves the reaction of 2-(4-isopropylpiperazin-1-yl)ethanamine with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperatures and specific solvents to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride can be compared with similar compounds such as:
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: This compound has a different core structure but shares the piperazine moiety.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)ethanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3.3ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;;/h9H,3-8,10H2,1-2H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQHPJDORJNJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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